Product packaging for [4-(4-Fluorophenoxy)phenyl]methanol(Cat. No.:CAS No. 167091-96-5)

[4-(4-Fluorophenoxy)phenyl]methanol

Cat. No.: B1322002
CAS No.: 167091-96-5
M. Wt: 218.22 g/mol
InChI Key: CDHGTLMRIKSFII-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Ethers in Contemporary Organic Chemistry

Aryl ethers are a class of organic compounds that feature an oxygen atom connected to two aryl groups or one aryl and one alkyl group. This structural motif is prevalent in a vast array of naturally occurring compounds, pharmaceuticals, and advanced materials. Their importance is underscored by their presence in complex natural products and life-saving drugs.

In contemporary organic chemistry, the synthesis of aryl ethers remains a focal point of research. Traditional methods for their preparation, such as the Ullmann condensation, have been supplemented by modern transition-metal-catalyzed cross-coupling reactions. These advancements have significantly broadened the scope of accessible aryl ether structures. sioc-journal.cnorganic-chemistry.orgorganic-chemistry.org The development of dehydrogenative coupling methods represents a more atom-economical approach to constructing the C-O bond of aryl ethers. sioc-journal.cn The stability of the aryl ether linkage, coupled with the conformational constraints it imposes, makes it a desirable feature in the design of new molecules with specific functions. libretexts.org

The lone pair electrons on the ether oxygen can conjugate with the aromatic ring, which can significantly influence the electronic properties of the molecule. libretexts.org This electronic interaction is a key consideration in the design of functional materials and pharmacologically active compounds.

Structural Overview of [4-(4-Fluorophenoxy)phenyl]methanol

The molecular structure of this compound consists of a 4-fluorophenoxy group and a phenylmethanol group linked by an ether oxygen. The presence of a fluorine atom, a hydroxyl group, and two aromatic rings provides multiple sites for chemical modification.

PropertyValueSource
Molecular FormulaC13H11FO2 sigmaaldrich.comsigmaaldrich.com
Molecular Weight218.22 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number167091-96-5 bldpharm.com
AppearanceSolid sigmaaldrich.com

The key structural features of this compound are:

The 4-Fluorophenoxy Group: The fluorine atom is the smallest and most electronegative halogen. Its introduction into organic molecules can significantly alter their physical and chemical properties, including acidity, lipophilicity, and metabolic stability.

The Phenylmethanol Moiety: This part of the molecule provides a reactive hydroxyl group, which can be readily converted into other functional groups, serving as a handle for further synthetic transformations.

The Diaryl Ether Linkage: The C-O-C bond provides a stable and somewhat flexible connection between the two aromatic rings.

Current Research Trajectories and Future Academic Directions

Current academic research involving this compound primarily focuses on its application as a versatile building block in organic synthesis. bldpharm.com Its structure is particularly relevant in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, related diaryl ether structures are core components of certain antipsychotic drugs and antibiotics. ossila.comnih.gov

Future academic directions are likely to expand on its utility in the following areas:

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel bioactive molecules. The fluorinated phenyl ring is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity. Research may focus on synthesizing derivatives of this compound and evaluating their biological activities. For example, derivatives of similar structures have been investigated for their anticonvulsant properties. nih.gov

Materials Science: The rigid nature of the diaryl ether core, combined with the potential for functionalization at the benzylic alcohol, makes it an attractive monomer for the synthesis of novel polymers. The presence of fluorine could impart desirable properties such as thermal stability and low dielectric constant to the resulting materials. Research in this area could explore its incorporation into polyesters, polyethers, or other polymeric systems.

Synthetic Methodology: The development of new synthetic methods that utilize this compound as a starting material is another promising research avenue. This could involve novel catalytic transformations of the hydroxyl group or functionalization of the aromatic rings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FO2 B1322002 [4-(4-Fluorophenoxy)phenyl]methanol CAS No. 167091-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-fluorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHGTLMRIKSFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 4 4 Fluorophenoxy Phenyl Methanol

Precursor Synthesis and Core Molecular Scaffold Construction

The initial and critical phase in the synthesis of [4-(4-fluorophenoxy)phenyl]methanol is the construction of the 4-(4-fluorophenoxy)phenyl backbone. This diaryl ether unit is typically assembled first, followed by the introduction of the required benzyl (B1604629) alcohol moiety.

Methodologies for the Formation of the 4-(4-Fluorophenoxy)phenyl Unit

The creation of the ether linkage between the two phenyl rings is a cornerstone of the synthesis. Two primary methodologies dominate this process: the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of the 4-(4-fluorophenoxy)phenyl unit, this could involve the reaction of 4-fluorophenol (B42351) with a 4-halobenzene derivative (e.g., 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde) or the reaction of phenol with 4-fluoro-1-halobenzene. The traditional Ullmann reaction often requires high temperatures (frequently over 200°C) and the use of stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgmdpi.com The reaction mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of a leaving group (typically a halide) on an aromatic ring by a nucleophile. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the context of this synthesis, one could react 4-fluorophenol with a benzene (B151609) ring activated by a group like a nitro or carbonyl group at the para position (e.g., 4-fluoronitrobenzene or 4-chlorobenzaldehyde). The reaction proceeds via an addition-elimination mechanism, where the nucleophile (the phenoxide) attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Aromaticity is then restored upon the departure of the leaving group.

FeatureUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (metal or salts) wikipedia.orgNot always required, but reaction is base-mediated.
Key Reactants Aryl halide, Phenol wikipedia.orgActivated Aryl Halide, Nucleophile (Phenol) libretexts.org
Activation No strong activating group needed on the aryl halide.Requires strong electron-withdrawing groups (e.g., -NO₂, -CHO) ortho/para to the leaving group. libretexts.orgmasterorganicchemistry.com
Typical Conditions Traditionally high temperatures (>200°C); modern methods are milder. wikipedia.orgCan often proceed at lower temperatures, even room temperature in some cases. libretexts.org
Leaving Group Reactivity order: I > Br > Cl. wikipedia.orgReactivity order: F > Cl > Br > I. masterorganicchemistry.com

A practical synthetic route involves reacting 4-fluorobenzaldehyde (B137897) with phenol in the presence of a base like potassium carbonate at elevated temperatures to yield the intermediate 4-(4-fluorophenoxy)benzaldehyde (B144913). nih.gov

Introduction of the Benzyl Alcohol Functionality via Carbonyl Reduction

Once the 4-(4-fluorophenoxy)phenyl scaffold containing a carbonyl group is synthesized, the final step is the introduction of the benzyl alcohol functionality. This is achieved through the reduction of a suitable precursor, most commonly 4-(4-fluorophenoxy)benzaldehyde. The aldehyde group (-CHO) is an ideal precursor as it can be selectively reduced to a primary alcohol group (-CH₂OH) using a variety of standard reducing agents. This transformation is a fundamental process in organic synthesis.

Targeted Functional Group Transformations to Yield this compound

With the 4-(4-fluorophenoxy)benzaldehyde precursor in hand, specific chemical methods are employed to perform the final reduction to the target alcohol.

Hydride Reduction Applications in Synthesis

The most common and efficient method for reducing aldehydes to primary alcohols is through the use of hydride reagents. These reagents act as a source of the hydride ion (H⁻), which functions as a nucleophile, attacking the electrophilic carbonyl carbon.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. It is often chosen for its safety and ease of handling, as the reactions can typically be carried out in protic solvents like ethanol (B145695) or methanol (B129727).

Lithium Aluminium Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. While it readily reduces aldehydes, it also reduces a wider range of functional groups, including esters and carboxylic acids. Its high reactivity necessitates the use of anhydrous, aprotic solvents (like diethyl ether or THF) and careful handling due to its violent reaction with water. youtube.com

For the conversion of 4-(4-fluorophenoxy)benzaldehyde to this compound, the milder NaBH₄ is generally sufficient and preferred.

ReagentFormulaReactivitySolventsWorkup
Sodium Borohydride NaBH₄Mild; reduces aldehydes and ketones. Protic (e.g., ethanol, methanol)Typically aqueous acid or water
Lithium Aluminium Hydride LiAlH₄Strong; reduces aldehydes, ketones, esters, carboxylic acids. Aprotic (e.g., THF, diethyl ether) youtube.comCareful addition of water followed by acid

Grignard Reagent Utilization in Synthetic Pathways

An alternative, though less direct, route to this compound could involve the use of a Grignard reagent. This approach builds the molecule through carbon-carbon bond formation. walisongo.ac.id

A plausible pathway would involve:

Formation of the Grignard Reagent: Starting with a halogenated precursor, such as 4-bromo-1-(4-fluorophenoxy)benzene, a Grignard reagent, [4-(4-fluorophenoxy)phenyl]magnesium bromide, is prepared by reacting it with magnesium metal in an aprotic ether solvent like THF. youtube.com

Reaction with an Electrophile: This newly formed Grignard reagent, which acts as a strong nucleophile, is then reacted with a suitable one-carbon electrophile. The simplest and most direct electrophile for introducing a hydroxymethyl group is formaldehyde (B43269) (HCHO). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde.

Acidic Workup: A final step involving an acidic aqueous workup protonates the resulting alkoxide to yield the final product, this compound. masterorganicchemistry.com

This method is highly effective for creating C-C bonds but requires strict anhydrous conditions due to the high reactivity of Grignard reagents with protic substances. youtube.com

Innovative Synthetic Approaches and Process Optimization

The synthesis of this compound, a key intermediate in various chemical sectors, is continually evolving. Researchers are focusing on developing more efficient, scalable, and environmentally benign synthetic routes. Innovations in solid-phase synthesis and the adoption of green chemistry principles are at the forefront of this optimization, aiming to improve yield, simplify purification, and reduce the environmental impact of the manufacturing process.

Exploration of Solid-Phase Organic Synthesis Methodologies

Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for the synthesis of complex molecules by anchoring a starting material to an insoluble polymer support. This methodology streamlines the synthetic process by simplifying purification; excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. While specific literature on the solid-phase synthesis of this compound is not extensively detailed, a viable pathway can be constructed based on established SPOS techniques for analogous transformations, such as the synthesis of peptides and other small molecules. scielo.org.mxresearchgate.net

A potential solid-phase route to this compound would involve several key stages:

Immobilization: The synthesis would commence by anchoring a suitable bifunctional starting material, such as 4-hydroxybenzoic acid, to a solid support like a Rink Amide or Wang resin.

Diaryl Ether Formation: The crucial diaryl ether linkage can be formed via a copper-catalyzed Ullmann condensation. nih.gov The resin-bound phenol would be reacted with an aryl halide, such as 1-bromo-4-fluorobenzene, in the presence of a copper catalyst and a suitable base. acs.orgorganic-chemistry.org The solid-phase format is advantageous here, as it facilitates the removal of excess reagents and copper salts.

Functional Group Manipulation: The resin-bound carboxylic acid group would then be reduced to the primary alcohol. This can be achieved using a mild reducing agent compatible with the resin, such as borane-tetrahydrofuran (B86392) complex.

Cleavage: Finally, the target molecule, this compound, is cleaved from the solid support. The choice of cleaving agent depends on the linker used; for instance, trifluoroacetic acid (TFA) is commonly used to release the product from acid-labile resins. scielo.org.mx

Table 1: Proposed Solid-Phase Synthesis Strategy for this compound

StepDescriptionKey Reagents & ConditionsRationale / Underlying Principle
1. Immobilization Attachment of 4-hydroxybenzoic acid to a solid support (e.g., Wang resin).4-hydroxybenzoic acid, Wang resin, DCC, DMAPFormation of an ester linkage between the carboxylic acid and the resin's hydroxyl group.
2. Ether Synthesis Ullmann condensation to form the diaryl ether bond.1-bromo-4-fluorobenzene, CuI, ligand (e.g., N,N-dimethylglycine), Base (e.g., Cs₂CO₃), Solvent (e.g., NMP). nih.govorganic-chemistry.orgCopper-catalyzed C-O cross-coupling on a solid support. nih.gov
3. Reduction Reduction of the resin-bound ester to a primary alcohol.Borane-tetrahydrofuran complex (BH₃·THF)Selective reduction of the ester linkage point to the desired benzyl alcohol functionality.
4. Cleavage Release of the final product from the resin.Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). scielo.org.mxAcid-catalyzed cleavage of the linker to yield the free alcohol product.

Development of Greener Synthetic Pathways (if applicable to core synthesis)

The principles of green chemistry are increasingly being applied to the synthesis of diaryl ethers and their derivatives, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. The conventional synthesis of this compound typically involves a two-step process: an Ullmann condensation to create the diaryl ether precursor, 4-(4-fluorophenoxy)benzaldehyde, followed by its reduction to the corresponding alcohol. Both steps are targets for green innovation.

Greener Ullmann Condensation:

The classical Ullmann reaction often requires harsh conditions, such as high temperatures (around 200 °C) and stoichiometric or greater amounts of copper powder, which limits its functional group tolerance and generates significant metallic waste. beilstein-journals.org Modern methodologies have introduced significant improvements:

Catalytic Systems: The use of catalytic amounts (5-10 mol%) of a copper salt (e.g., CuI or Cu₂O) in combination with accelerating ligands allows the reaction to proceed at much lower temperatures (90–110 °C). beilstein-journals.org Ligands such as N,N-dimethylglycine, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), and various N,O-chelating ligands have proven effective in accelerating the coupling of aryl halides with phenols. organic-chemistry.orgnih.govbeilstein-journals.org

Nanocatalysis: The development of copper-based nanocatalysts, such as CuO nanoparticles, offers high catalytic activity and the potential for catalyst recovery and reuse. nih.gov Magnetically separable nanocatalysts, for example, can be easily removed from the reaction mixture using an external magnet, simplifying purification and reducing waste. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For diaryl ether synthesis, microwave irradiation can significantly shorten reaction times from hours to minutes and can even enable catalyst-free couplings in certain cases, particularly with electron-deficient aryl halides in a solvent like DMSO. organic-chemistry.orggordon.edu

Table 2: Comparison of Classical and Greener Ullmann Condensation Conditions

ParameterClassical Ullmann ReactionGreener Ullmann Reaction
Catalyst Stoichiometric copper powder beilstein-journals.orgCatalytic CuI, Cu₂O, or nano-CuO organic-chemistry.orgnih.gov
Ligands Typically noneN,N-dimethylglycine, TMHD, salicylaldoxime (B1680748) organic-chemistry.orgnih.govbeilstein-journals.org
Temperature ~200 °C beilstein-journals.org70-110 °C beilstein-journals.orgumass.edu
Solvents High-boiling point solvents (e.g., pyridine, DMF)Acetonitrile, NMP, water organic-chemistry.orgnih.gov
Energy Source Conventional heatingConventional or Microwave heating gordon.edu

Greener Reduction of 4-(4-Fluorophenoxy)benzaldehyde:

The reduction of the aldehyde precursor to this compound is the final step. While traditional methods often use metal hydrides like sodium borohydride, greener alternatives are being explored to minimize waste and improve safety.

Catalytic Transfer Hydrogenation (CTH): This method uses a safe, inexpensive hydrogen donor, such as isopropanol (B130326) or formic acid, in place of high-pressure hydrogen gas. The reaction is catalyzed by solid bases like hydrotalcites, which are easily recoverable and reusable, making the process more sustainable. researchgate.net

By integrating these innovative and greener approaches, the synthesis of this compound can be significantly optimized, aligning with the modern demands for efficient and sustainable chemical manufacturing.

Comprehensive Chemical Reactivity and Transformation Studies of 4 4 Fluorophenoxy Phenyl Methanol

Oxidative Transformations of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group of [4-(4-fluorophenoxy)phenyl]methanol is susceptible to oxidation, yielding either the corresponding aldehyde, [4-(4-fluorophenoxy)phenyl]formaldehyde, or the carboxylic acid, 4-(4-fluorophenoxy)benzoic acid, depending on the chosen oxidant and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically facilitate the complete oxidation of the benzyl alcohol to the carboxylic acid. vedantu.comlibretexts.org For instance, treatment with acidified or alkaline KMnO4 followed by acidic workup is a standard method for converting benzyl alcohols to their respective benzoic acids. vedantu.com A two-step, one-pot procedure using sodium hypochlorite (B82951) (NaOCl) with a TEMPO catalyst, followed by sodium chlorite (B76162) (NaClO2), is also effective for this transformation under mild conditions that are compatible with sensitive functional groups. nih.gov

Selective oxidation to the aldehyde requires the use of milder reagents to prevent overoxidation. libretexts.org Pyridinium chlorochromate (PCC) is a classic reagent for this purpose. vedantu.com More modern and environmentally benign methods include photocatalytic aerobic oxidation. organic-chemistry.orgnih.govresearchgate.net For example, using Eosin Y as a metal-free photocatalyst with molecular oxygen (O2) under blue LED irradiation can efficiently convert benzyl alcohols to aldehydes with high selectivity and in excellent yields. organic-chemistry.orgnih.gov Another approach involves the use of palladium oxide supported on ceria nanorods (PdOx/CeO2-NR) for solvent-free aerobic oxidation, which shows high selectivity for the aldehyde product. mdpi.com

Table 1: Oxidative Transformations

Starting Material Product Reagent(s) Transformation Type
This compound [4-(4-Fluorophenoxy)phenyl]formaldehyde Pyridinium Chlorochromate (PCC) or Photocatalytic Oxidation (e.g., Eosin Y, O2, light) Selective Oxidation
This compound 4-(4-Fluorophenoxy)benzoic acid Potassium Permanganate (KMnO4) or TEMPO/NaOCl followed by NaClO2 Complete Oxidation

Derivatization Reactions at the Hydroxyl Functionality

Esterification and Etherification Pathways

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or with another alcohol under acidic conditions. These reactions are fundamental transformations for modifying the properties of the parent alcohol.

Nucleophilic Substitution Reactions at the Benzyl Carbon

The benzyl carbon atom is a site for nucleophilic substitution, typically proceeding via an SN1 or SN2 mechanism. rsc.org For the reaction to occur, the hydroxyl group must first be converted into a good leaving group. This is often achieved by protonation under acidic conditions, followed by attack of a nucleophile, or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a benzyl halide. The resulting benzylic carbocation or electrophilic center is stabilized by the adjacent phenyl ring, facilitating substitution by a wide range of nucleophiles. Studies on related benzyl benzenesulfonates show that the transition state of these SN2 reactions is influenced by substituents on the nucleophile, leaving group, and substrate. rsc.org

Table 2: Derivatization and Substitution Reactions

Reaction Type Reactant(s) Product Type
Esterification Carboxylic Acid/Acyl Chloride + Acid Catalyst Ester
Etherification Alkyl Halide + Base Ether
Nucleophilic Substitution Nucleophile (after converting -OH to a good leaving group) Substituted Benzyl Product

Reactivity Profiles of the Fluorophenoxy Substructure

Electrophilic Aromatic Substitution on the Phenyl Moieties

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the phenyl rings. masterorganicchemistry.comchemistry.coach The regioselectivity of such reactions is governed by the directing effects of the existing substituents.

On the hydroxymethyl-substituted ring: The ether oxygen is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance. The hydroxymethyl group is weakly deactivating and also considered ortho, para-directing. The combined effect would likely direct incoming electrophiles to the positions ortho to the ether linkage.

On the fluorine-substituted ring: The fluorine atom is a deactivating but ortho, para-directing group. The ether oxygen is also ortho, para-directing. Therefore, electrophiles would be directed to the positions ortho and para to the fluorine atom, with the position ortho to the ether linkage being particularly favored.

Typical EAS reactions include nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3 or Cl2/AlCl3), sulfonation (using fuming H2SO4), and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution on the Fluorine-Bearing Ring

Nucleophilic aromatic substitution (SNAr) can occur on the fluorine-bearing ring, where the fluoride (B91410) ion acts as a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In the case of this compound, the ether linkage is an electron-donating group, which would not facilitate a classical SNAr reaction.

However, recent advances in photoredox catalysis have enabled the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions. nih.gov This method, which proceeds via a cation radical-accelerated mechanism, could potentially be applied to substitute the fluorine atom in this compound with various nucleophiles, such as azoles, amines, or carboxylic acids. nih.gov The fluorine atom is often a better leaving group in SNAr reactions than other halogens because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Table 3: Aromatic Substitution Reactions

Ring Reaction Type Directing Groups Likely Position of Substitution
Hydroxymethyl-substituted Phenyl Ring Electrophilic Aromatic Substitution (EAS) -OCH2Ph (o,p-directing), -O-Ar (o,p-directing) ortho to the ether linkage
Fluorine-substituted Phenyl Ring Electrophilic Aromatic Substitution (EAS) -F (o,p-directing), -O-Ar (o,p-directing) ortho to the ether linkage
Fluorine-substituted Phenyl Ring Nucleophilic Aromatic Substitution (SNAr) -F (leaving group) Position of the fluorine atom

In Depth Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. For [4-(4-Fluorophenoxy)phenyl]methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced two-dimensional techniques, is employed for a thorough structural characterization.

Proton (¹H) NMR Spectroscopic Assignments

Predicted ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3-7.5Multiplet4HAromatic Protons (phenyl ring adjacent to methanol)
~6.9-7.2Multiplet4HAromatic Protons (fluorophenoxy ring)
~4.6Singlet2H-CH₂- (methylene protons)
~1.5-2.5Broad Singlet1H-OH (hydroxyl proton)

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
~160 (doublet, JC-F)C-F (carbon attached to fluorine)
~155C-O (carbon in the phenoxy ether linkage)
~140C-C (quaternary carbon in the phenylmethanol ring)
~130Aromatic CH
~128Aromatic CH
~120 (doublet, JC-F)Aromatic CH (ortho to fluorine)
~116 (doublet, JC-F)Aromatic CH (meta to fluorine)
~65-CH₂OH (methylene carbon)

Note: This is a predicted data table. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. This compound contains a single fluorine atom, which would result in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment around the fluorine atom. The coupling of the fluorine with neighboring protons would also provide structural information.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the assignments made from 1D NMR spectra. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignments for the carbon signals.

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands corresponding to specific functional groups.

Predicted IR Spectroscopy Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂-)
1600-1450StrongAromatic C=C stretch
1250-1200StrongAryl-O-Aryl ether C-O stretch
1220-1180StrongC-F stretch
1050-1000StrongC-O stretch (primary alcohol)

Note: This is a predicted data table. Actual experimental values may vary.

The broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption band around 1250-1200 cm⁻¹ is indicative of the aryl ether linkage. The C-F stretch is expected to appear as a strong band in the 1220-1180 cm⁻¹ region. Finally, the C-O stretch of the primary alcohol would be observed around 1050-1000 cm⁻¹.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a chemical formula of C₁₃H₁₁FO₂, the theoretical exact mass can be calculated.

While specific experimental HRMS data for this compound is not widely available in published literature, the technique would be expected to yield a molecular ion peak corresponding to its exact mass. The table below illustrates the theoretical monoisotopic mass and the expected charged species that would be observed in HRMS analysis.

Parameter Value
Chemical Formula C₁₃H₁₁FO₂
Theoretical Monoisotopic Mass 218.0743 g/mol
Expected Ion (Positive Mode) [M+H]⁺
Expected m/z for [M+H]⁺ 219.0822
Expected Ion (Negative Mode) [M-H]⁻
Expected m/z for [M-H]⁻ 217.0664

This table is generated based on theoretical calculations and represents the expected values in an HRMS experiment.

The high precision of HRMS would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of its chemical formula.

Low-Resolution Mass Spectrometry (LRMS)

Low-Resolution Mass Spectrometry (LRMS) provides the nominal molecular weight of a compound and valuable information about its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its integer molecular weight (218 g/mol ).

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion at m/z 187.

Cleavage of the ether bond: This could lead to fragments corresponding to the fluorophenoxy cation (m/z 111) or the hydroxyphenylmethyl cation (m/z 107).

Loss of water (H₂O) from the molecular ion: This could produce a fragment at m/z 200.

The relative intensities of these fragment ions would provide further structural confirmation. A representative table of expected major fragments in the LRMS spectrum is provided below.

Fragment Ion m/z (Nominal) Proposed Structure/Loss
[C₁₃H₁₁FO₂]⁺218Molecular Ion (M⁺)
[C₁₂H₈FO]⁺187[M - CH₂OH]⁺
[C₆H₄FO]⁺111Fluorophenoxy cation
[C₇H₇O]⁺107Hydroxyphenylmethyl cation
[C₁₃H₉FO]⁺200[M - H₂O]⁺

This table represents a predictive fragmentation pattern based on the chemical structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Elucidation and Unit Cell Analysis

While a specific crystal structure determination for this compound is not publicly documented, a hypothetical analysis would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).

For a molecule like this compound, one might expect it to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell parameters would define the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

A hypothetical data table for the crystal structure of this compound is presented below to illustrate the type of information that would be obtained.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 18.2
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1100
Z (Molecules per unit cell) 4

This table contains hypothetical data for illustrative purposes.

The refined crystal structure would provide precise bond lengths and angles, confirming the connectivity of the atoms and revealing the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts.

For this compound, Hirshfeld surface analysis would be employed to understand how the molecules pack together in the crystal. The analysis would likely reveal the presence of several types of intermolecular interactions, including:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and would be expected to form hydrogen bonds with the oxygen atom of the ether linkage or the fluorine atom of an adjacent molecule.

π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions between parallel rings of neighboring molecules.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π systems of adjacent molecules.

Halogen Bonding: The fluorine atom could potentially participate in weak halogen bonding interactions.

Interaction Type Hypothetical Contribution (%)
H···H45
O···H/H···O25
C···H/H···C20
F···H/H···F8
Other2

This table presents hypothetical data to illustrate the output of a Hirshfeld surface analysis.

The red spots on the Hirshfeld surface map would indicate close contacts, highlighting the specific atoms involved in the strongest intermolecular interactions, which are crucial for the stability of the crystal structure.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like [4-(4-Fluorophenoxy)phenyl]methanol. rsc.org DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), allow for the accurate determination of various molecular parameters. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO is distributed over the phenylmethanol portion of the molecule. The presence of the electronegative fluorine atom can influence the energy levels of these orbitals.

Table 1: Illustrative HOMO-LUMO Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Specific experimental or calculated values for this compound may vary.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. rsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are located around the electronegative oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic interaction. researchgate.net

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental spectroscopic data. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-O-C stretching of the ether linkage, and C-F stretching of the fluorinated ring.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of this compound. The molecule possesses conformational flexibility primarily around the ether linkage. Conformational analysis helps identify the most stable (lowest energy) conformation of the molecule, which is crucial for understanding its biological activity and interactions with other molecules. nih.gov These studies often involve systematic rotations around single bonds and energy calculations for each resulting conformer.

Quantum Chemical Descriptors and Reactivity Prediction

A range of quantum chemical descriptors can be derived from DFT calculations to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's chemical behavior.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

DescriptorDefinitionIllustrative Value
Ionization Potential (I)-EHOMO6.85 eV
Electron Affinity (A)-ELUMO1.23 eV
Electronegativity (χ)(I + A) / 24.04 eV
Chemical Hardness (η)(I - A) / 22.81 eV
Chemical Softness (S)1 / (2η)0.178 eV-1
Electrophilicity Index (ω)χ2 / (2η)2.90 eV

Note: The data in this table is illustrative and calculated from the hypothetical HOMO/LUMO energies in Table 1. Specific experimental or calculated values for this compound may vary.

These descriptors help in predicting the molecule's propensity to participate in various chemical reactions. For instance, the electrophilicity index (ω) quantifies the ability of the molecule to accept electrons.

Role As a Key Intermediate in Complex Organic Molecule Synthesis

Incorporation into Multicyclic and Heterocyclic Systems

The diaryl ether motif present in [4-(4-Fluorophenoxy)phenyl]methanol is a common scaffold in many biologically active compounds and functional materials. The hydroxymethyl group of the compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group, providing a reactive handle for subsequent cyclization reactions to form various heterocyclic systems.

Research has demonstrated the synthesis of diverse heterocyclic compounds from precursors containing similar diaryl ether structures. For instance, chalcones derived from related acetophenone (B1666503) analogs can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield pyrazoline derivatives. researchgate.netresearchgate.net In a similar vein, the aldehyde or a derivative of this compound could serve as a key precursor for the synthesis of pyrazolines, a class of compounds known for a wide range of biological activities.

Furthermore, studies have shown the successful synthesis of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and the corresponding 1,2,4-triazoles from a related 2-(2-fluorophenoxy)benzoic acid hydrazide. nih.gov This highlights the potential of fluorophenoxy-containing phenyl moieties to be incorporated into five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles, which are important pharmacophores in medicinal chemistry. The synthesis of these heterocycles often involves the cyclization of an intermediate acyl hydrazone, which could be readily prepared from an aldehyde or carboxylic acid derivative of this compound.

The synthesis of more complex heterocyclic systems, such as quinazolines, has also been reported from precursors bearing a diaryl ether linkage. These syntheses often involve the construction of the quinazoline (B50416) ring through reactions with appropriate nitrogen-containing reagents. The versatility of the this compound scaffold suggests its utility in accessing a broad spectrum of such multicyclic and heterocyclic structures, which are of significant interest in drug discovery and materials science.

Utilization in the Synthesis of Advanced Materials

The unique combination of a rigid aromatic framework with a flexible ether linkage and a polar fluorine substituent makes this compound an attractive building block for the synthesis of advanced materials with tailored properties. The incorporation of fluorine atoms into organic materials can significantly influence their electronic properties, thermal stability, and liquid crystalline behavior.

While direct polymerization of this compound has not been extensively reported, its derivatives hold potential for the creation of high-performance polymers such as poly(aryl ether)s. The diol or dicarboxylic acid derivatives of this compound could be employed in polycondensation reactions to produce polymers with desirable characteristics, including high thermal stability and good mechanical strength, imparted by the aromatic backbone.

Moreover, the structural motifs present in this compound are relevant to the field of liquid crystals. The synthesis of fluoro-substituted quaterphenyl (B1678625) liquid crystals has been demonstrated, where fluorinated phenyl rings play a crucial role in determining the mesomorphic properties. researchgate.net The rod-like shape and the presence of the polar fluorine atom in molecules derived from this compound suggest their potential to exhibit liquid crystalline phases. By modifying the hydroxymethyl group to introduce different functionalities, it may be possible to design and synthesize novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

Precursor in Radiosynthesis (e.g., for ¹⁸F-labeled compounds with related fluorophenol units)

The presence of a fluorine atom in this compound makes its derivatives potential precursors for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. While direct radiofluorination of the aromatic ring is challenging, the compound can be modified to introduce a suitable leaving group for nucleophilic ¹⁸F-fluorination.

A common strategy in radiosynthesis involves the preparation of a precursor molecule that can be readily labeled with the short-lived positron-emitting isotope, fluorine-18 (B77423) (¹⁸F). For instance, a common method for introducing ¹⁸F is through the alkylation of a precursor with an ¹⁸F-labeled alkylating agent, such as [¹⁸F]fluoroethyl tosylate. nih.gov A derivative of this compound, where the hydroxyl group is replaced with a suitable nucleophile (e.g., a phenol (B47542) or an amine), could be reacted with [¹⁸F]fluoroethyl tosylate to produce an ¹⁸F-labeled tracer.

Another approach is to synthesize a precursor for direct nucleophilic aromatic substitution (SNAAr) with [¹⁸F]fluoride. This would typically involve modifying the molecule to include an electron-withdrawing group ortho or para to a good leaving group (e.g., a nitro group or a trimethylammonium salt) on one of the phenyl rings. Although this would require significant modification of the original this compound structure, it represents a viable pathway for the synthesis of ¹⁸F-labeled compounds containing the fluorophenoxy-phenyl core.

The development of ¹⁸F-labeled molecules is of great interest in medical imaging for the diagnosis and monitoring of various diseases. For example, ¹⁸F-labeled folic acid derivatives have been synthesized for imaging folate receptor-positive tumors. nih.gov The structural similarity of the diaryl ether moiety in this compound to fragments of some biologically active molecules suggests that ¹⁸F-labeled tracers derived from this scaffold could have applications in oncology and neuroscience imaging.

Q & A

Q. Future Directions :

Mechanistic Studies : Elucidate metabolic pathways using hepatic microsomes and LC-MS/MS .

Target Identification : Apply CRISPR-Cas9 screening to map cellular targets in disease models .

Environmental Fate : Assess biodegradation via OECD 301F test and ecotoxicity in Daphnia magna .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.